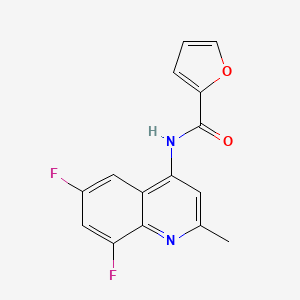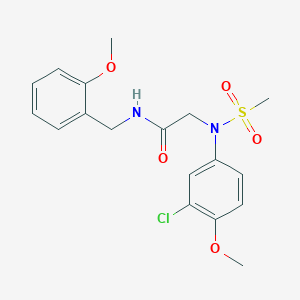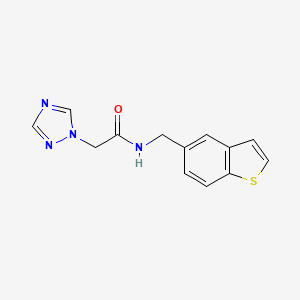![molecular formula C18H26ClNO6 B4884832 4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDMB or Chloro-DMB, and it belongs to the class of morpholine derivatives. CDMB has been found to have a variety of biochemical and physiological effects, and it has been used in several scientific studies to investigate its mechanism of action and potential applications.
作用机制
The mechanism of action of CDMB is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. CDMB has been found to interact with the lipid bilayer of cell membranes, which may contribute to its effects on ion channels. Additionally, CDMB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
CDMB has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzyme activity, and the alteration of membrane fluidity. CDMB has also been shown to have anti-inflammatory and analgesic effects, which may be related to its effects on ion channels.
实验室实验的优点和局限性
One of the main advantages of using CDMB in scientific research is its ability to modulate the activity of ion channels, which are important for many biological processes. Additionally, CDMB has been found to have a relatively low toxicity, which makes it a useful tool for in vitro and in vivo studies. However, one limitation of using CDMB is its complex synthesis process, which may limit its availability for some researchers.
未来方向
There are several potential future directions for research on CDMB. One area of interest is the development of new compounds based on the structure of CDMB, which may have improved activity and selectivity for specific ion channels or other membrane proteins. Additionally, further studies are needed to fully understand the mechanism of action of CDMB and its effects on ion channels and other biological processes. Finally, the potential therapeutic applications of CDMB, such as in the treatment of pain or inflammation, warrant further investigation.
合成方法
CDMB can be synthesized by reacting 2-chloro-4,6-dimethylphenol with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then reacted with morpholine to form the final compound, which is obtained as an oxalate salt. The synthesis of CDMB is a complex process that requires careful attention to reaction conditions and purification methods.
科学研究应用
CDMB has been used in several scientific studies as a tool to investigate various biological processes. One of the main applications of CDMB is in the study of ion channels, which are important for the regulation of cellular activity. CDMB has been found to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation.
属性
IUPAC Name |
4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.C2H2O4/c1-13-11-14(2)16(15(17)12-13)20-8-4-3-5-18-6-9-19-10-7-18;3-1(4)2(5)6/h11-12H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDIODKPZOEAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)
![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)

![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B4884809.png)
![1-{3-[(3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B4884817.png)
![1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)


![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4884863.png)
![2-(4-biphenylyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4884869.png)